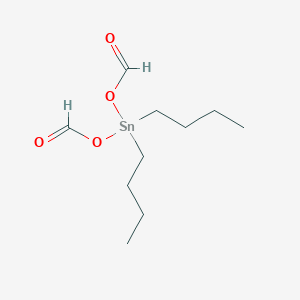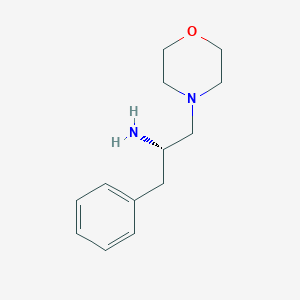
(I+/-S)-I+/--(Phenylmethyl)-4-morpholineethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl typically involves multiple steps. One common method includes the reaction of a phenylpropanolamine derivative with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain the quality and yield of the product. After the reaction, the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl exerts its effects involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-1-Morpholino-3-phenylpropan-2-amine 2HCl: The enantiomer of the compound with different stereochemistry.
1-Morpholino-3-phenylpropan-2-amine: The base compound without the hydrochloride salt.
3-Phenylpropan-2-amine: A simpler analog without the morpholine ring.
Uniqueness
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is unique due to its specific stereochemistry and the presence of both a morpholine ring and a phenyl group. These structural features contribute to its distinct chemical properties and biological activities, making it valuable in various research applications.
Properties
CAS No. |
200267-77-2 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2S)-1-morpholin-4-yl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C13H20N2O/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,13H,6-11,14H2/t13-/m0/s1 |
InChI Key |
BRDHVWUPHKOGER-ZDUSSCGKSA-N |
Isomeric SMILES |
C1COCCN1C[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


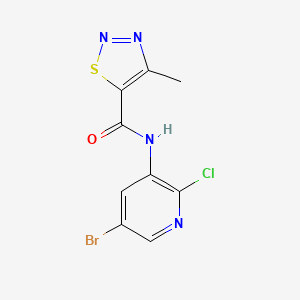
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)
![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
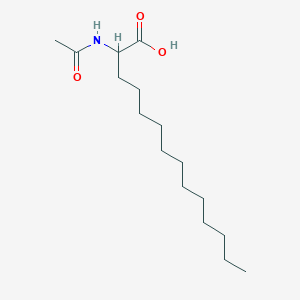


![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
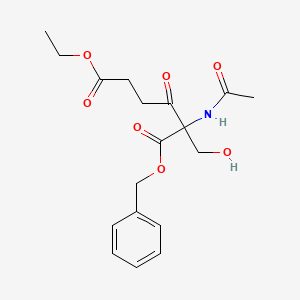
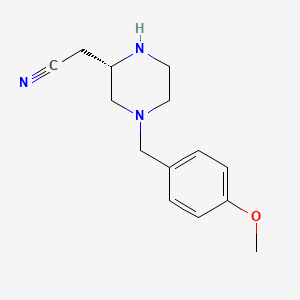
![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)

